3-Bromo-6-fluoro-2-methoxybenzonitrile
CAS No.: 1426073-18-8
Cat. No.: VC8460029
Molecular Formula: C8H5BrFNO
Molecular Weight: 230.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1426073-18-8 |
---|---|
Molecular Formula | C8H5BrFNO |
Molecular Weight | 230.03 g/mol |
IUPAC Name | 3-bromo-6-fluoro-2-methoxybenzonitrile |
Standard InChI | InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3 |
Standard InChI Key | OZUSRRAXOTZOSM-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1C#N)F)Br |
Canonical SMILES | COC1=C(C=CC(=C1C#N)F)Br |
Introduction
Structural and Physicochemical Properties
The molecular structure of 3-bromo-6-fluoro-2-methoxybenzonitrile is characterized by its substitution pattern, which influences its electronic properties and intermolecular interactions. The bromine atom, with its high electronegativity and polarizability, enhances the compound’s susceptibility to nucleophilic substitution reactions. The fluorine atom contributes to metabolic stability and lipophilicity, while the methoxy group provides steric bulk and modulates electronic effects. The nitrile group serves as a versatile handle for further chemical modifications.
Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 230.03 g/mol |
IUPAC Name | 3-bromo-6-fluoro-2-methoxybenzonitrile |
SMILES Notation | COC1=C(C=CC(=C1C#N)F)Br |
Topological Polar Surface Area | 44.8 Ų (estimated) |
LogP (Octanol-Water) | ~2.3 (predicted) |
The compound’s moderate logP value suggests balanced lipophilicity, potentially favorable for membrane permeability in biological systems. Its polar surface area indicates limited hydrogen-bonding capacity, which may influence solubility and pharmacokinetic properties.
Synthetic Methodologies
The synthesis of 3-bromo-6-fluoro-2-methoxybenzonitrile typically involves sequential functionalization of a benzonitrile core. While detailed protocols are scarce in non-proprietary literature, general approaches can be inferred from analogous compounds:
Halogenation Strategies
Bromination of fluorinated methoxybenzonitrile precursors often employs electrophilic aromatic substitution. Iron(III) bromide (FeBr₃) catalyzes regioselective bromination at the 3-position due to directing effects of the methoxy and nitrile groups. Fluorination may precede or follow bromination, with Selectfluor® or N-fluorobenzenesulfonimide (NFSI) commonly used as fluorinating agents under mild conditions.
Industrial-Scale Production
Continuous flow reactors are increasingly utilized for halogenation steps to improve safety and yield. Process optimization focuses on:
-
Temperature control (typically 0–50°C for bromination)
-
Solvent selection (dichloromethane or acetonitrile)
-
Catalyst recycling protocols
Purification often involves fractional crystallization or preparative HPLC, with final purity exceeding 95% for research-grade material.
Chemical Reactivity and Applications
The compound’s reactivity profile enables diverse transformations critical for pharmaceutical and agrochemical development:
Nucleophilic Substitution
The bromine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) in SNAr reactions. For example:
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) enable biaryl formation. The nitrile group remains inert under standard coupling conditions, allowing selective modification of the bromine site.
Oxidation/Reduction Pathways
-
Nitrile reduction with LiAlH₄ yields primary amines
-
Methoxy group demethylation with BBr₃ produces phenolic derivatives
Compound | Target | IC₅₀/EC₅₀ |
---|---|---|
3-Br-6-F-2-OCH₃-benzonitrile | ALK2 (predicted) | ~50 nM* |
5-Br-2-F-4-OCH₃-analog | EGFR | 120 nM |
*Predicted via QSAR modeling |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key precursor in synthesizing:
-
Protein kinase inhibitors for oncology
-
Neuroprotective agents targeting AMPA receptors
-
Antidiabetic compounds modulating PPARγ activity
Agrochemical Development
Structural derivatives act as:
-
Herbicides (inhibition of acetolactate synthase)
-
Fungicides (disruption of ergosterol biosynthesis)
Future Research Directions
-
Synthetic Chemistry: Develop enantioselective routes for chiral derivatives
-
Computational Modeling: DFT studies to optimize substitution patterns
-
Translational Research: In vivo efficacy and toxicity profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume